molecular formula C17H12BrIN6 B11704675 8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

8-bromo-3-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11704675
M. Wt: 507.1 g/mol
InChI Key: FZVZZYUVFPXFIV-UKWGHVSLSA-N
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Description

(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a triazinoindole core and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE typically involves multiple steps, starting with the formation of the triazinoindole core This is achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Pd/C, organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biochemical pathways. The compound’s halogenated groups play a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZINE stands out due to its unique triazinoindole core and halogenated phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12BrIN6

Molecular Weight

507.1 g/mol

IUPAC Name

8-bromo-N-[(Z)-(3-iodophenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C17H12BrIN6/c1-25-14-6-5-11(18)8-13(14)15-16(25)21-17(24-22-15)23-20-9-10-3-2-4-12(19)7-10/h2-9H,1H3,(H,21,23,24)/b20-9-

InChI Key

FZVZZYUVFPXFIV-UKWGHVSLSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)N/N=C\C4=CC(=CC=C4)I

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN=CC4=CC(=CC=C4)I

Origin of Product

United States

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